molecular formula C16H19ClN2O3 B2678620 (E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide CAS No. 363174-12-3

(E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide

Cat. No.: B2678620
CAS No.: 363174-12-3
M. Wt: 322.79
InChI Key: ULRNUTQODGDZOO-UHFFFAOYSA-N
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Description

(E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a chloro-substituted aromatic ring, ethoxy and methoxy groups, a cyano group, and an enamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Aromatic Intermediate: The starting material, 3-chloro-4-ethoxy-5-methoxybenzaldehyde, is synthesized through the selective chlorination, ethoxylation, and methoxylation of benzaldehyde.

    Knoevenagel Condensation: The aromatic aldehyde undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to form the cyano-substituted intermediate.

    Enamide Formation: The cyano intermediate is then reacted with isopropylamine under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogenation catalysts can convert the cyano group to an amine or the double bond to a single bond.

    Substitution: The chloro group on the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alkanes.

    Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer or inflammatory diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: It serves as a probe to study cellular pathways and mechanisms due to its ability to modulate specific biological targets.

    Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and enamide groups are key functional moieties that can form covalent or non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s application.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide: Lacks the ethoxy group, which may affect its solubility and biological activity.

    (E)-3-(3-chloro-4-ethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide: Lacks the methoxy group, potentially altering its electronic properties and reactivity.

    (E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-methylprop-2-enamide: Has a methyl group instead of an isopropyl group, which may influence its steric interactions and binding affinity.

Uniqueness

(E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both ethoxy and methoxy groups on the aromatic ring, along with the cyano and enamide functionalities, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3/c1-5-22-15-13(17)7-11(8-14(15)21-4)6-12(9-18)16(20)19-10(2)3/h6-8,10H,5H2,1-4H3,(H,19,20)/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRNUTQODGDZOO-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C=C(C#N)C(=O)NC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1Cl)/C=C(\C#N)/C(=O)NC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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